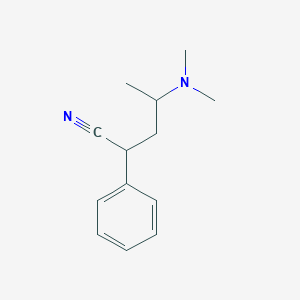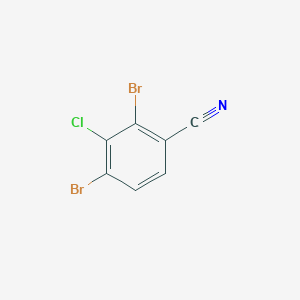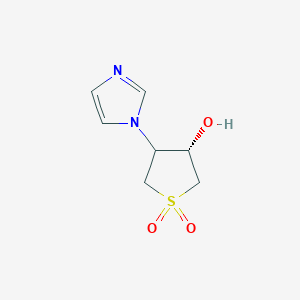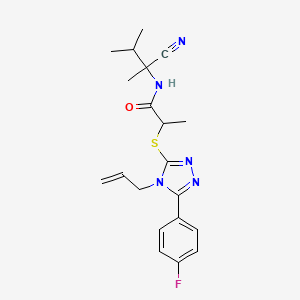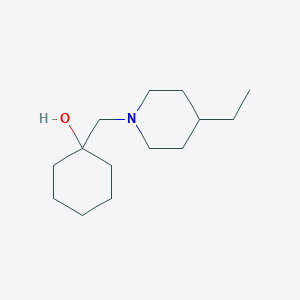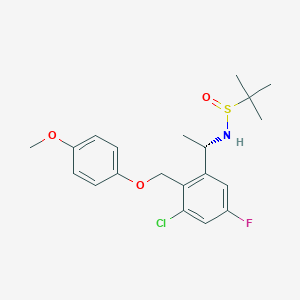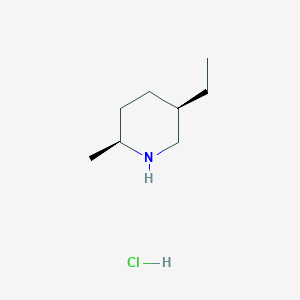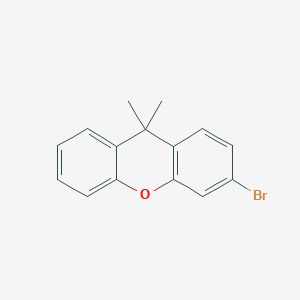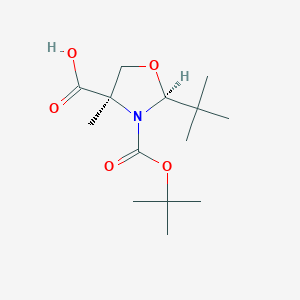
6,7-Diaminonaphthalene-2,3-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Diaminonaphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C12H6N4 It is a derivative of naphthalene, substituted with two amino groups at positions 6 and 7, and two cyano groups at positions 2 and 3
准备方法
Synthetic Routes and Reaction Conditions
6,7-Diaminonaphthalene-2,3-dicarbonitrile can be synthesized through a multi-step process starting from naphthalene. One common method involves the bromination of naphthalene to form 2,3-dibromonaphthalene, followed by a reaction with sodium cyanide to introduce the cyano groups, resulting in 2,3-dibromo-6,7-dicyanonaphthalene . The final step involves the reduction of the bromine atoms to amino groups using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
化学反应分析
Types of Reactions
6,7-Diaminonaphthalene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 6,7-dinitronaphthalene-2,3-dicarbonitrile.
Reduction: Formation of 6,7-diaminonaphthalene-2,3-diamine.
Substitution: Formation of N-substituted derivatives, such as N-alkyl or N-acyl derivatives.
科学研究应用
6,7-Diaminonaphthalene-2,3-dicarbonitrile has several scientific research applications:
作用机制
The mechanism of action of 6,7-diaminonaphthalene-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property makes it a potential candidate for anticancer therapy . Additionally, its ability to form stable complexes with metal ions can be exploited in materials science for the development of novel electronic and photonic devices .
相似化合物的比较
Similar Compounds
2,3-Diaminonaphthalene: Lacks the cyano groups, making it less versatile in certain synthetic applications.
6,7-Dibromonaphthalene-2,3-dicarbonitrile: Contains bromine atoms instead of amino groups, leading to different reactivity and applications.
1,5-Diaminonaphthalene: Substituted at different positions on the naphthalene ring, resulting in different chemical properties and reactivity.
Uniqueness
6,7-Diaminonaphthalene-2,3-dicarbonitrile is unique due to the presence of both amino and cyano groups on the naphthalene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in multiple fields. Its ability to interact with biological molecules and form stable complexes with metal ions further enhances its potential for scientific research and industrial applications .
属性
分子式 |
C12H8N4 |
|---|---|
分子量 |
208.22 g/mol |
IUPAC 名称 |
6,7-diaminonaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C12H8N4/c13-5-9-1-7-3-11(15)12(16)4-8(7)2-10(9)6-14/h1-4H,15-16H2 |
InChI 键 |
WVFYNKZICXPZOM-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=C(C(=CC2=CC(=C1C#N)C#N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-cyanocyclohexyl)-2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13351704.png)
